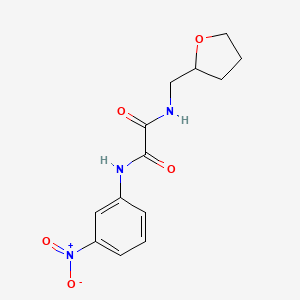

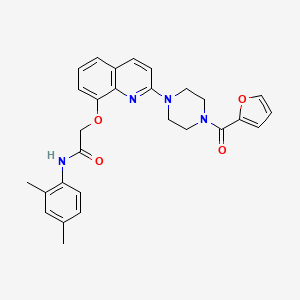

N1-(3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as NTFMO and is primarily used in laboratory experiments for research purposes. In

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical Meinwald rearrangement and a new rearrangement sequence. This method is high yielding and simplifies the synthesis of both anthranilic acid derivatives and oxalamides, indicating the potential for creating complex oxalamides like N1-(3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide for various applications (Mamedov et al., 2016).

Electrocatalytic Water Oxidation

Lin et al. (2017) investigated nickel (II) complexes with oxamidate ligands for electrocatalytic water oxidation in basic phosphate buffer solution. One of the complexes was found to be a homogeneous catalyst for this process. Given the structural resemblance, this compound could potentially be explored for similar electrocatalytic applications, highlighting the importance of nitrogen atoms for the stability of nickel-based electrochemical water oxidation catalysts (Lin et al., 2017).

Optical and Magnetic Properties

Matsuda and Irie (2000) synthesized a diarylethene having two nitronyl nitroxides to control the intramolecular magnetic interaction by photoirradiation. The study demonstrated that the antiferromagnetic interaction between two nitronyl nitroxides could be significantly altered by switching the diarylethene spin coupler from an open-ring to a closed-ring isomer. This suggests potential research applications of this compound in developing materials with photo-switchable magnetic or optical properties (Matsuda and Irie, 2000).

Biomedical Applications

A study by Wang et al. (2017) explored synthetic pathways and coordination behaviors of N3O tetradentate ligands towards different rhenium cores. The ligands were designed for biomedical applications, including radiopharmaceuticals. This research implies that complex oxalamides, such as this compound, might be suitable candidates for developing new chelators for biomedical imaging or therapy, given their potential to form stable complexes with metal ions (Wang et al., 2017).

Propiedades

IUPAC Name |

N'-(3-nitrophenyl)-N-(oxolan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5/c17-12(14-8-11-5-2-6-21-11)13(18)15-9-3-1-4-10(7-9)16(19)20/h1,3-4,7,11H,2,5-6,8H2,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURBYQFWLQULIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)furan-2-carboxamide](/img/structure/B2580974.png)

![(3Z)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2580976.png)

![N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl-2-methoxypropanamide](/img/structure/B2580982.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2580983.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2580985.png)

![N-(3-chlorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2580987.png)

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2580988.png)

![3-methyl-2-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2580989.png)